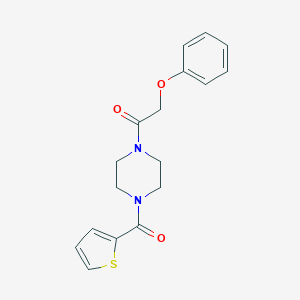

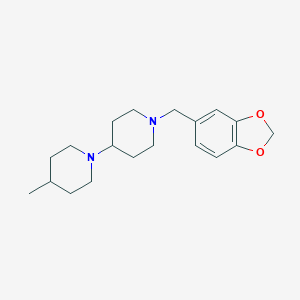

![molecular formula C21H30N2O3 B247645 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)

3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptides and amorphous calcium phosphate, which has been shown to enhance the remineralization of tooth enamel and prevent tooth decay.

Scientific Research Applications

3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP has been extensively studied for its potential applications in the field of dentistry. Some of the research applications of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP are:

1. Remineralization of tooth enamel: 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP has been shown to enhance the remineralization of tooth enamel by providing a source of calcium and phosphate ions for the formation of hydroxyapatite crystals.

2. Prevention of tooth decay: 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP has been shown to inhibit the growth of cariogenic bacteria and promote the growth of beneficial bacteria in the oral cavity, which can help prevent tooth decay.

3. Treatment of dentin hypersensitivity: 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP has been shown to reduce dentin hypersensitivity by blocking the exposed dentinal tubules and promoting the formation of a mineral-rich layer on the surface of the dentin.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP involves the formation of a complex between casein phosphopeptides and amorphous calcium phosphate. This complex can release calcium and phosphate ions in the oral cavity, which can help to remineralize tooth enamel and prevent tooth decay. 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP can also inhibit the growth of cariogenic bacteria and promote the growth of beneficial bacteria in the oral cavity, which can further contribute to the prevention of tooth decay.

Biochemical and Physiological Effects:

3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP has been shown to have several biochemical and physiological effects in the oral cavity. Some of these effects are:

1. Promotion of remineralization: 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP can release calcium and phosphate ions, which can help to remineralize tooth enamel and prevent tooth decay.

2. Inhibition of bacterial growth: 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP can inhibit the growth of cariogenic bacteria and promote the growth of beneficial bacteria in the oral cavity, which can help to prevent tooth decay.

3. Reduction of dentin hypersensitivity: 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP can block the exposed dentinal tubules and promote the formation of a mineral-rich layer on the surface of the dentin, which can reduce dentin hypersensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP in lab experiments are:

1. 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP is a well-characterized compound that has been extensively studied for its potential applications in the field of dentistry.

2. 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP is relatively easy to synthesize and purify, making it readily available for lab experiments.

3. 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP has been shown to have a wide range of potential applications in the field of dentistry, making it a versatile compound for research.

The limitations of using 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP in lab experiments are:

1. The exact mechanism of action of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP is not fully understood, which can make it difficult to design experiments that target specific aspects of its activity.

2. The effects of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP may vary depending on the concentration and formulation used, which can make it difficult to compare results across different experiments.

3. The effects of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP may be influenced by other factors in the oral cavity, such as saliva and other oral fluids, which can make it difficult to isolate the effects of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP alone.

Future Directions

There are several future directions for research on 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP. Some of these directions are:

1. Development of new formulations of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP that can enhance its activity and improve its delivery to the oral cavity.

2. Investigation of the mechanism of action of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP at the molecular level to better understand its activity and develop more targeted interventions.

3. Exploration of the potential applications of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP in other fields, such as bone regeneration and drug delivery.

4. Evaluation of the long-term safety and efficacy of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP in clinical trials to determine its potential for widespread use in dentistry.

Conclusion:

3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP is a compound that has shown great potential for its applications in the field of dentistry. Its ability to enhance the remineralization of tooth enamel, prevent tooth decay, and reduce dentin hypersensitivity makes it a promising candidate for the development of new dental therapies. Further research is needed to fully understand the mechanism of action of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP and to develop new formulations that can enhance its activity and improve its delivery to the oral cavity.

Synthesis Methods

The synthesis of 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP involves the reaction of casein phosphopeptides with amorphous calcium phosphate in a specific ratio. The exact method of synthesis may vary depending on the manufacturer, but the general process involves the following steps:

1. Isolation of casein phosphopeptides from milk protein using chromatography techniques

2. Preparation of amorphous calcium phosphate by mixing calcium and phosphate ions in a specific ratio

3. Reaction of casein phosphopeptides with amorphous calcium phosphate to form 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP complex

4. Purification and drying of the 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one-ACP complex

properties

Molecular Formula |

C21H30N2O3 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3-cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C21H30N2O3/c1-17-6-9-19(10-7-17)26-16-21(25)23-14-12-22(13-15-23)20(24)11-8-18-4-2-3-5-18/h6-7,9-10,18H,2-5,8,11-16H2,1H3 |

InChI Key |

HGYZIEUIMGUKRR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)

![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)

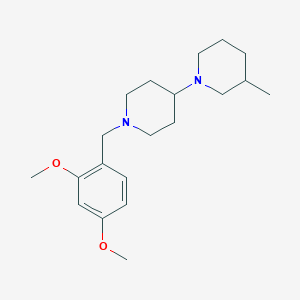

![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)

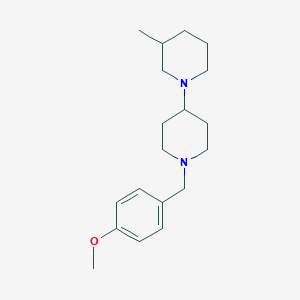

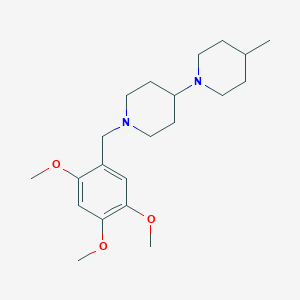

![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)

![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)

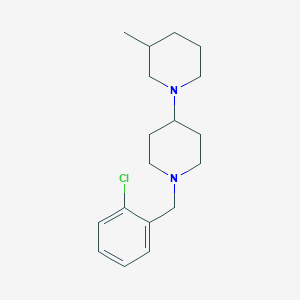

![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)

![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)